![molecular formula C10H8N6O2 B14171908 3-[(E)-(5-Amino-4-imino-4H-imidazol-2-yl)diazenyl]benzoic acid CAS No. 929050-11-3](/img/structure/B14171908.png)
3-[(E)-(5-Amino-4-imino-4H-imidazol-2-yl)diazenyl]benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(E)-(5-Amino-4-imino-4H-imidazol-2-yl)diazenyl]benzoic acid is an organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, particularly in the production of dyes and pigments. This specific compound features an imidazole ring, which is a five-membered ring containing nitrogen atoms, and a benzoic acid moiety, which is a carboxylic acid attached to a benzene ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(E)-(5-Amino-4-imino-4H-imidazol-2-yl)diazenyl]benzoic acid typically involves a diazo coupling reaction. This reaction starts with the diazotization of an aromatic amine, followed by coupling with an imidazole derivative. The reaction conditions often include an acidic medium and low temperatures to stabilize the diazonium salt formed during diazotization .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production. Key parameters such as temperature, pH, and reactant concentrations are carefully controlled to maximize efficiency and minimize by-products .
化学反应分析
Types of Reactions
3-[(E)-(5-Amino-4-imino-4H-imidazol-2-yl)diazenyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo group can lead to the formation of corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium dithionite (Na₂S₂O₄) and zinc dust in acidic conditions are often used.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Aromatic amines.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
科学研究应用
3-[(E)-(5-Amino-4-imino-4H-imidazol-2-yl)diazenyl]benzoic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing compounds with anticancer and antimicrobial activities.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties
作用机制
The mechanism of action of 3-[(E)-(5-Amino-4-imino-4H-imidazol-2-yl)diazenyl]benzoic acid involves its interaction with biological molecules. The azo group can undergo reduction in biological systems, leading to the formation of active amines that can interact with various molecular targets. These interactions can disrupt cellular processes, leading to antibacterial or anticancer effects. The compound’s imidazole ring can also bind to metal ions, affecting enzyme activities and other biochemical pathways .
相似化合物的比较
Similar Compounds
- 4-[(E)-(4-Amino-3-imino-3H-imidazol-2-yl)diazenyl]benzoic acid
- 2-[(E)-(5-Amino-4-imino-4H-imidazol-2-yl)diazenyl]benzoic acid
- 5-[(E)-(4-Amino-3-imino-3H-imidazol-2-yl)diazenyl]benzoic acid
Uniqueness
3-[(E)-(5-Amino-4-imino-4H-imidazol-2-yl)diazenyl]benzoic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The presence of the imidazole ring and the benzoic acid moiety allows for versatile chemical modifications and interactions, making it a valuable compound in various research and industrial applications .
属性
CAS 编号 |
929050-11-3 |
|---|---|
分子式 |
C10H8N6O2 |
分子量 |
244.21 g/mol |
IUPAC 名称 |
3-[(4-amino-5-iminoimidazol-2-yl)diazenyl]benzoic acid |
InChI |
InChI=1S/C10H8N6O2/c11-7-8(12)14-10(13-7)16-15-6-3-1-2-5(4-6)9(17)18/h1-4H,(H,17,18)(H3,11,12,13,14) |
InChI 键 |
GKNUEYONRYPMKU-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)N=NC2=NC(=N)C(=N2)N)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


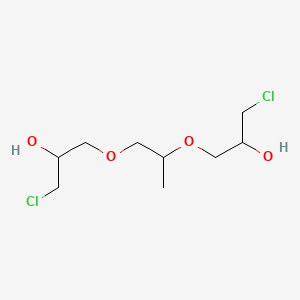

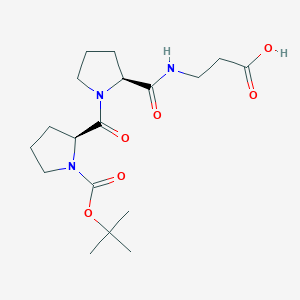
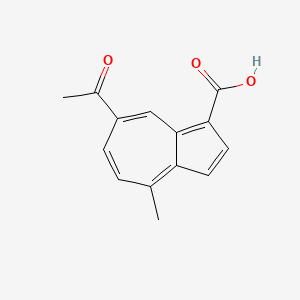

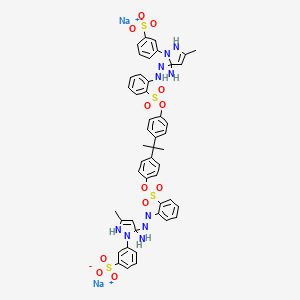
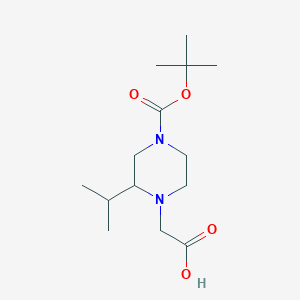
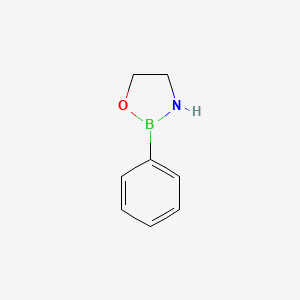
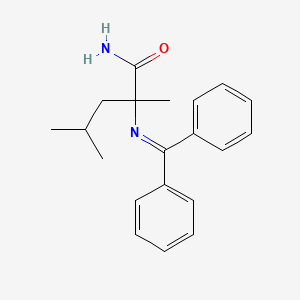
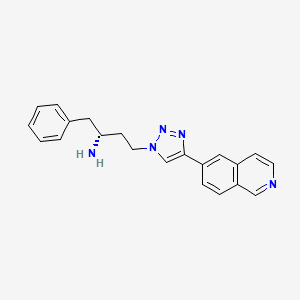
![2-Chloro-1-(14h-dibenzo[a,h]phenothiazin-14-yl)ethanone](/img/structure/B14171881.png)
![1-Bromo-2-[2-(2-chlorophenyl)ethenyl]benzene](/img/structure/B14171884.png)
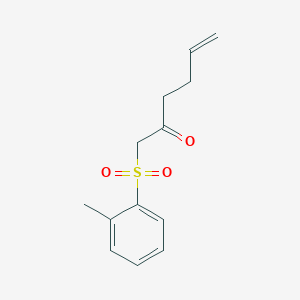
![1-benzyl-N-phenylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14171915.png)
